

inconsistent results with Rebalance compound

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Compound of Interest

Compound Name: *Rebalance*

Cat. No.: *B12800153*

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Rebalance® Technical Support Center

Welcome to the Technical Support Center for **Rebalance®**, an antiprotozoal oral suspension for the treatment of Equine Protozoal Myeloencephalitis (EPM) caused by *Sarcocystis neurona*. This resource is designed to assist researchers, veterinarians, and drug development professionals in navigating potential challenges and inconsistencies during the application of **Rebalance®**.

Frequently Asked Questions (FAQs)

Q1: What is **Rebalance®** and what are its active ingredients?

Rebalance® is an FDA-approved oral suspension used for the treatment of EPM in horses.^[1]
^[2] Its active components are sulfadiazine (250 mg/mL) and pyrimethamine (12.5 mg/mL).^{[1][2]}
^[3]

Q2: How does **Rebalance®** work?

The combination of sulfadiazine and pyrimethamine acts synergistically to inhibit the synthesis of folic acid in the protozoa at two different points in the pathway. This disruption of folic acid synthesis is crucial for the parasite's survival and reproduction.^{[1][4]}

Q3: What is the recommended dosage and administration of **Rebalance®**?

The recommended daily dosage is 20 mg/kg of sulfadiazine and 1 mg/kg of pyrimethamine. This translates to 4 mL of **Rebalance®** Oral Suspension per 110 lbs (50 kg) of the horse's

body weight, administered once daily.[3][5] It should be given orally using a suitable dosing syringe at least one hour before feeding.[3][5] The typical duration of treatment ranges from 90 to 270 days, depending on the clinical response.[3][5]

Q4: What are the known side effects of **Rebalance®**?

Treatment with **Rebalance®** may lead to generalized bone marrow suppression, resulting in conditions such as anemia, leukopenia, neutropenia, and thrombocytopenia.[3][5][6] Less common side effects can include a decreased appetite, loose stools, and mild colic.[6] A "treatment crisis," characterized by worsening neurologic deficits, may be observed in the initial weeks of treatment, which is thought to be an inflammatory response to dying parasites.[6]

Troubleshooting Guide

Issue 1: Lack of Clinical Improvement After an Extended Treatment Period

Possible Causes:

- **Incorrect Diagnosis:** The horse's neurological signs may not be due to EPM. Other conditions can cause similar ataxia.[3][5]
- **Insufficient Duration of Treatment:** The typical treatment course is 90 to 270 days, and a response may not be evident in the early stages.[3][5]
- **Drug Resistance:** Although not explicitly documented in the provided results, protozoal resistance is a known phenomenon.
- **Inadequate Dosage:** Incorrect estimation of the horse's body weight can lead to underdosing.

Troubleshooting Steps:

- **Confirm Diagnosis:** Re-evaluate the initial EPM diagnosis. Differentiating EPM from other neurological diseases is crucial.[3][5]
- **Review Dosage and Administration:** Ensure the correct dose is being administered based on the horse's current body weight and that it is given at least one hour prior to feeding.[3][5]

- **Monitor Consistently:** Continue the treatment for the recommended duration, as clinical improvement can be gradual.
- **Blood Monitoring:** Perform monthly complete blood counts (CBCs) to monitor for bone marrow suppression, which could indirectly affect the horse's overall condition.[3][5]

Issue 2: Worsening of Neurological Signs After Initiating Treatment

Possible Cause:

- **Treatment Crisis:** An inflammatory reaction to the dying parasites in the central nervous system can cause a temporary exacerbation of neurological signs. This can occur within the first few days to five weeks of starting treatment.[6]

Troubleshooting Steps:

- **Continue Treatment (with caution):** In many cases, this "treatment crisis" is a self-limiting event.
- **Consult a Veterinarian:** It is critical to consult with the attending veterinarian to rule out other causes for the decline and to manage the clinical signs.
- **Supportive Care:** Provide appropriate supportive care to manage the horse's symptoms during this period.

Issue 3: Adverse Effects Observed During Treatment

Possible Causes:

- **Bone Marrow Suppression:** A known side effect of the active ingredients.[3][5][6]
- **Gastrointestinal Upset:** Decreased appetite, loose stools, or mild colic can occur.[6]

Troubleshooting Steps:

- **Monthly CBC Monitoring:** Regularly monitor complete blood counts to detect anemia, leukopenia, neutropenia, and thrombocytopenia.[3][5]

- **Discontinuation or Dose Adjustment:** If significant bone marrow suppression is detected, the veterinarian may recommend discontinuing the medication and initiating appropriate treatments for this condition.[\[6\]](#)
- **Manage GI Signs:** Most gastrointestinal signs are self-limiting. If they are severe or persistent, consult a veterinarian.[\[6\]](#)

Quantitative Data Summary

The following tables summarize the efficacy and safety data from clinical studies of **Rebalance®**.

Table 1: Clinical Success Rates at the Recommended Dose (1X)

| Evaluation Method | Success Rate |
|--|--|
| Clinical Investigator's Evaluation & CSF Western Blot Analysis | 53.8% (14/26 horses) [4] |
| Clinical Investigator's Evaluation alone | 61.5% (16/26 horses) [4] |
| CSF Western Blot Negative Result | 19.2% (5/26 horses) [4] |

Table 2: Key Hematological Findings in a 92-Day Safety Study (2X Dose)

| Hematological Parameter | Observation in Treated Group |
|--------------------------|--|
| Red Blood Cells (RBC) | Statistically significant decline compared to control group. [5] |
| Hematocrit (HCT) | Greater decline compared to the control group. [5] |
| Hemoglobin (Hgb) | Greater decline compared to the control group. [5] |
| Packed Cell Volume (PCV) | Greater decline compared to the control group. [5] |

Experimental Protocols

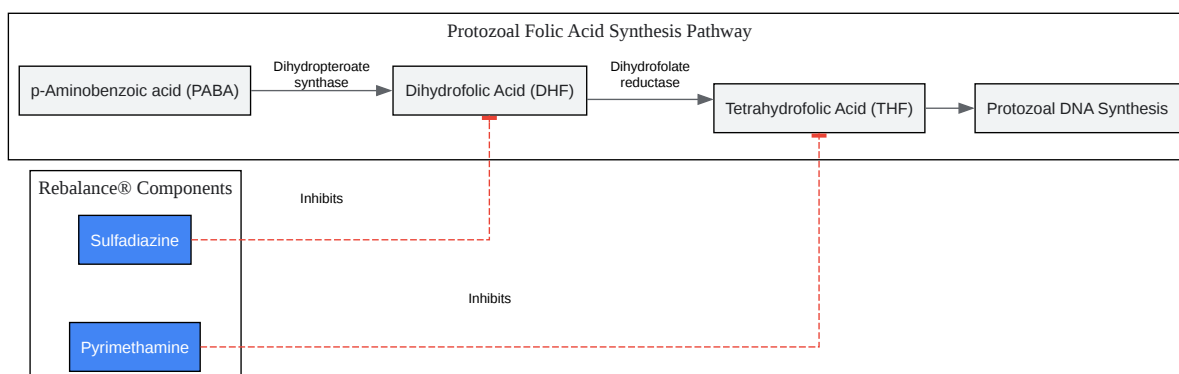
Protocol 1: Efficacy Field Study

- Objective: To evaluate the efficacy of **Rebalance®** for the treatment of EPM in horses.
- Methodology:
 - Horses diagnosed with EPM were randomly assigned to two treatment groups: 1X labeled dose (20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine) and 2X the labeled dose.[\[3\]](#)
 - The medication was administered orally once daily for a minimum of 90 days.[\[3\]](#)
 - Physical and neurological examinations, along with complete blood profiles, were conducted at the end of each 30-day treatment period for the first 90 days.[\[3\]](#)
 - At the end of the 90-day period, a videotaped neurological assessment and analysis of cerebrospinal fluid (CSF) and serum via immunoblot were performed.[\[3\]](#)
 - Treatment was continued in 30-day increments up to 180 days (and in some cases, up to 270 days) based on clinical improvement and CSF immunoblot results.[\[3\]](#)
 - A follow-up evaluation was conducted 30 days after treatment cessation.[\[3\]](#)

Protocol 2: Target Animal Safety Study

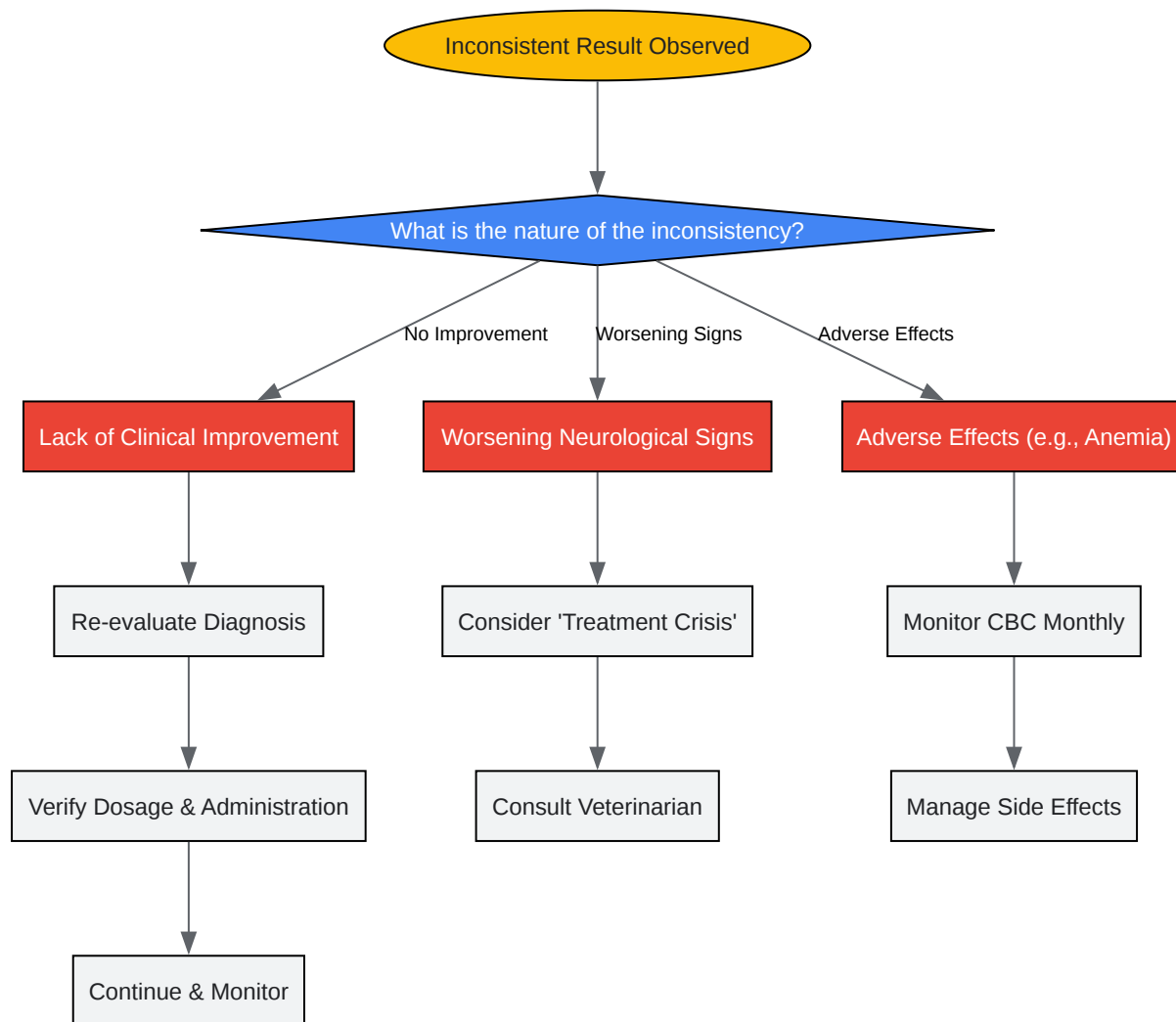
- Objective: To assess the safety of **Rebalance®** in horses at an elevated dose.
- Methodology:
 - Ten horses were administered **Rebalance®** at twice the labeled dose (2X) daily for 92 days. Four horses served as untreated controls.[\[5\]](#)
 - Complete physical examinations, CBCs, and serum chemistry values were determined at baseline (days -14 and -7), day 0, biweekly during the 92-day treatment period, and at 14 and 29 days post-treatment.[\[5\]](#)

Visualizations



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Caption: Mechanism of action of **Rebalance**® components on the protozoal folic acid synthesis pathway.



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